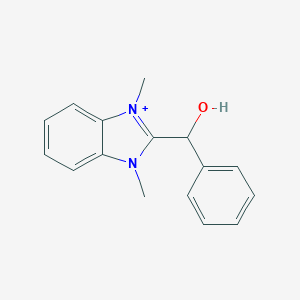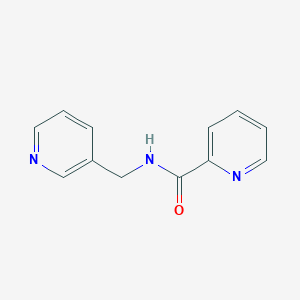
(1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol is a compound known for its antiviral properties. It has been extensively studied for its ability to selectively inhibit viral replication, particularly in the case of poliovirus . This compound is part of the benzimidazole family, which is known for its diverse biological activities.
Vorbereitungsmethoden
The synthesis of (1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol involves several steps. One common method includes the reaction of benzimidazole with benzaldehyde in the presence of a catalyst. The reaction conditions are typically mild, and the yield is high . Industrial production methods often involve optimizing these conditions to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
(1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it has been studied for its antiviral properties, particularly against poliovirus Industrially, it is used in the production of various pharmaceuticals and chemical intermediates .
Wirkmechanismus
The mechanism of action of (1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol involves the selective inhibition of viral replication. It targets specific viral proteins and pathways, thereby preventing the virus from multiplying. This selective inhibition is crucial for its antiviral activity, as it allows the compound to inhibit the virus without causing significant toxicity to the host cells .
Vergleich Mit ähnlichen Verbindungen
(1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol is unique in its selective inhibition of viral replication. Similar compounds include other benzimidazole derivatives such as 2-(alpha-Hydroxybenzyl)-benzimidazole and its 5-chloroderivative . These compounds share similar antiviral properties but differ in their specific activities and mechanisms of action.
Eigenschaften
Molekularformel |
C16H17N2O+ |
|---|---|
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
(1,3-dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol |
InChI |
InChI=1S/C16H17N2O/c1-17-13-10-6-7-11-14(13)18(2)16(17)15(19)12-8-4-3-5-9-12/h3-11,15,19H,1-2H3/q+1 |
InChI-Schlüssel |
WCWRUPQSDLDCDI-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2[N+](=C1C(C3=CC=CC=C3)O)C |
Kanonische SMILES |
CN1C2=CC=CC=C2[N+](=C1C(C3=CC=CC=C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-{[3-(dimethylamino)propyl]amino}propyl)amino]-2H-chromen-2-one](/img/structure/B252575.png)
![N-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}-2-pyridinecarboxamide](/img/structure/B252581.png)
![N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide](/img/structure/B252582.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)furan-2-carboxamide](/img/structure/B252583.png)
![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B252584.png)
![1-{[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B252586.png)
![N-[3-(methylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B252587.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide](/img/structure/B252590.png)

![N-[3-(benzylamino)propyl]pyridine-2-carboxamide](/img/structure/B252595.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252597.png)
![N-{5-[(2-pyridinylcarbonyl)amino]pentyl}-2-pyridinecarboxamide](/img/structure/B252603.png)
![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)

